molecular formula C25H20N2O B11570221 (3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11570221
M. Wt: 364.4 g/mol
InChI Key: AOPIQZKPCHWWRN-PXLXIMEGSA-N
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Description

(3E)-3-[(7-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring system substituted with an ethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(7-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethylindole-3-carbaldehyde with 1-phenyl-2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(7-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-[(7-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(7-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    7-Ethylindole: A simpler indole derivative used in organic synthesis.

    1-Phenyl-2,3-dihydro-1H-indol-2-one: A precursor in the synthesis of various indole derivatives.

Uniqueness

(3E)-3-[(7-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both an indole and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

(3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C25H20N2O/c1-2-17-9-8-13-20-18(16-26-24(17)20)15-22-21-12-6-7-14-23(21)27(25(22)28)19-10-4-3-5-11-19/h3-16,26H,2H2,1H3/b22-15+

InChI Key

AOPIQZKPCHWWRN-PXLXIMEGSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2)/C=C/3\C4=CC=CC=C4N(C3=O)C5=CC=CC=C5

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=C3C4=CC=CC=C4N(C3=O)C5=CC=CC=C5

Origin of Product

United States

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